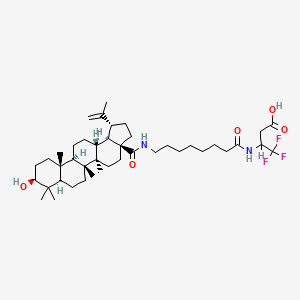
(3R,S)-N'-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid is a complex organic compound with a unique structure that includes a lupane-type triterpenoid core, an aminooctanoyl chain, and a trifluorobutyric acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the lupane core: This can be achieved through the cyclization of squalene or its derivatives under acidic conditions.
Introduction of the hydroxyl group: The hydroxyl group at the 3beta position can be introduced via selective oxidation using reagents such as osmium tetroxide or chromium trioxide.
Attachment of the aminooctanoyl chain: This step involves the coupling of the lupane core with an aminooctanoic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Addition of the trifluorobutyric acid moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts for key transformations.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (pyridinium chlorochromate).
Reduction: The ketone or ester functionalities can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, chromium trioxide, osmium tetroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Trifluoroacetic anhydride, various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of an ester would yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Due to its complex structure, this compound could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound could be used in studies to understand the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The trifluorobutyric acid moiety could enhance the compound’s binding affinity to its target through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic Acid: Another lupane-type triterpenoid with potential anticancer properties.
Oleanolic Acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.
Ursolic Acid: Similar to oleanolic acid, with additional antioxidant properties.
Uniqueness
What sets (3R,S)-N’-(N-3beta-Hydroxylup-20(29)-en-28-oyl)-8-aminooctanoyl)-3-amino-4,4,4-trifluorobutyric acid apart is the presence of the trifluorobutyric acid moiety, which can significantly alter its chemical and biological properties compared to other triterpenoids. This unique feature could potentially enhance its efficacy in various applications, making it a valuable compound for further research.
Eigenschaften
CAS-Nummer |
174740-54-6 |
|---|---|
Molekularformel |
C42H67F3N2O5 |
Molekulargewicht |
737.0 g/mol |
IUPAC-Name |
3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C42H67F3N2O5/c1-26(2)27-16-21-41(36(52)46-24-12-10-8-9-11-13-33(49)47-31(25-34(50)51)42(43,44)45)23-22-39(6)28(35(27)41)14-15-30-38(5)19-18-32(48)37(3,4)29(38)17-20-40(30,39)7/h27-32,35,48H,1,8-25H2,2-7H3,(H,46,52)(H,47,49)(H,50,51)/t27-,28+,29-,30+,31?,32-,35+,38-,39+,40+,41-/m0/s1 |
InChI-Schlüssel |
GDZAAPYVVVEPIN-OMBAZUQDSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)O)C(F)(F)F |
Kanonische SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCC(=O)NC(CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


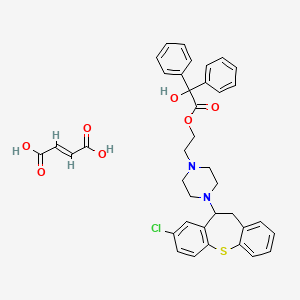
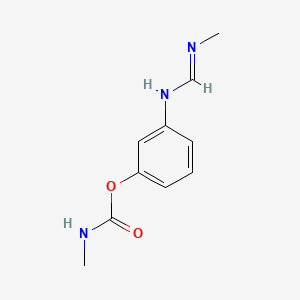
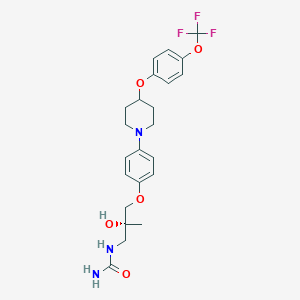
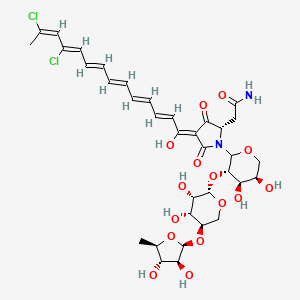

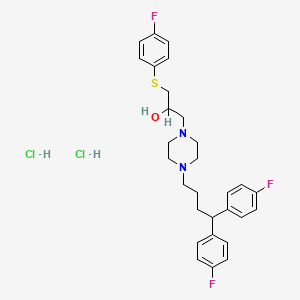

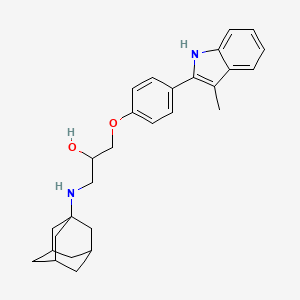
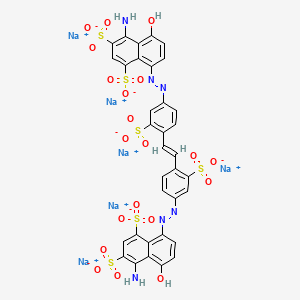

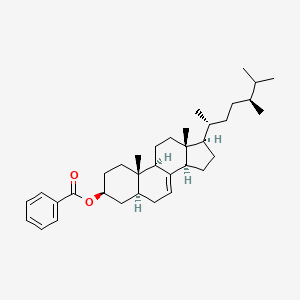

![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)

